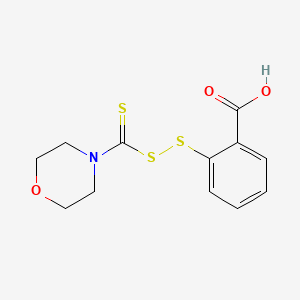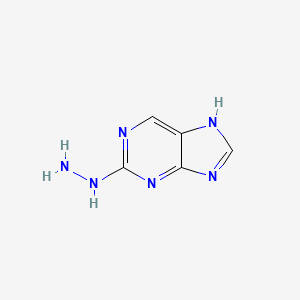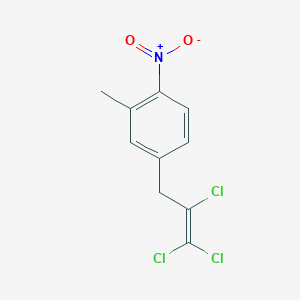![molecular formula C10H6SSe B14506496 Naphtho[1,8-cd]-1,2-thiaselenole CAS No. 64869-35-8](/img/structure/B14506496.png)
Naphtho[1,8-cd]-1,2-thiaselenole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Naphtho[1,8-cd]-1,2-thiaselenole is a heterocyclic compound that incorporates both sulfur and selenium atoms within its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Naphtho[1,8-cd]-1,2-thiaselenole typically involves the cyclization of naphthalene derivatives with sulfur and selenium-containing reagents. One common method includes the use of palladium-catalyzed cross-coupling reactions followed by cycloisomerization. For instance, the reaction of 1,8-dihalonaphthalene with thiol and selenol under palladium catalysis can yield the desired thiaselenole compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Naphtho[1,8-cd]-1,2-thiaselenole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to form sulfoxides and selenoxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to yield the corresponding thiol and selenol derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions include sulfoxides, selenoxides, thiols, selenols, and various substituted naphthothiaselenoles.
Applications De Recherche Scientifique
Naphtho[1,8-cd]-1,2-thiaselenole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential as an anticancer agent and in antimicrobial therapies.
Mécanisme D'action
The mechanism by which Naphtho[1,8-cd]-1,2-thiaselenole exerts its effects is largely dependent on its interaction with molecular targets. For instance, in biological systems, it may interact with enzymes and proteins, leading to the inhibition of specific pathways. The presence of sulfur and selenium atoms allows for unique redox properties, which can be exploited in various chemical and biological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Naphtho[1,8-cd]-1,2-thiophene: Similar structure but contains only sulfur.
Naphtho[1,8-cd]-1,2-selenophene: Similar structure but contains only selenium.
Naphtho[1,8-bc]pyran: Contains oxygen instead of sulfur or selenium.
Uniqueness
Naphtho[1,8-cd]-1,2-thiaselenole is unique due to the simultaneous presence of both sulfur and selenium atoms, which imparts distinct electronic and chemical properties.
Propriétés
Numéro CAS |
64869-35-8 |
|---|---|
Formule moléculaire |
C10H6SSe |
Poids moléculaire |
237.19 g/mol |
Nom IUPAC |
2-thia-3-selenatricyclo[6.3.1.04,12]dodeca-1(11),4,6,8(12),9-pentaene |
InChI |
InChI=1S/C10H6SSe/c1-3-7-4-2-6-9-10(7)8(5-1)11-12-9/h1-6H |
Clé InChI |
CNVRUDFAIBEQAB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C3C(=C1)S[Se]C3=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(1,3-Benzothiazol-2-yl)quinolin-2-yl]aniline](/img/structure/B14506413.png)
![4-methylbenzenesulfonate;(2Z)-1-methyl-2-[(Z)-3-(1-methylbenzo[e][1,3]benzothiazol-1-ium-2-yl)-2-phenylprop-2-enylidene]benzo[e][1,3]benzothiazole](/img/structure/B14506421.png)
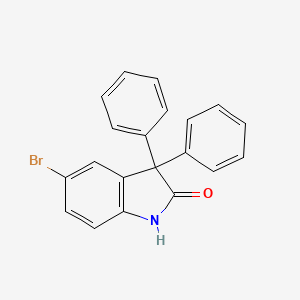
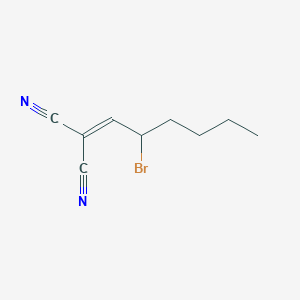

![9,9'-[Oxybis(methylene)]dianthracene](/img/structure/B14506460.png)
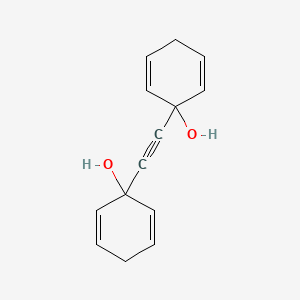
![3,6-Dichloro-2-phenyl-2H-pyrazolo[3,4-B]quinoline](/img/structure/B14506469.png)

![2-[3-(5-Chlorothiophene-2-carbonyl)phenoxy]-2-methylpropanoic acid](/img/structure/B14506475.png)
